Citrusinol

Anticancer Cytotoxicity Hepatocellular Carcinoma

Citrusinol (CAS 112516-43-5) is a distinct pyranoflavonoid—not interchangeable with acridone alkaloids (e.g., citrusinine-II, a TRPV3 inhibitor) or PDE5-modulating analogs (e.g., sophoflavescenol). It induces G2/M cell cycle arrest via F-actin cytoskeleton disruption in HepG2 cells (baseline 16.34% to 28.68% at 80 μmol/L). Validated cytotoxicity: KB (IC50 42.3 μM), HepG2 (43.3 μM), T47D (1.4 μM). Structurally confirmed by total synthesis. Procure ≥98% pure material for definitive SAR and target-ID studies. Substitution with structural analogs invalidates experimental conclusions.

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
CAS No. 112516-43-5
Cat. No. B3213716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitrusinol
CAS112516-43-5
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)C
InChIInChI=1S/C20H16O6/c1-20(2)8-7-12-14(26-20)9-13(22)15-16(23)17(24)18(25-19(12)15)10-3-5-11(21)6-4-10/h3-9,21-22,24H,1-2H3
InChIKeyOKQQXHUICMLKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citrusinol (CAS 112516-43-5): A Natural Pyranoflavonoid with Defined Anticancer and Synthetic Accessibility for Research Procurement


Citrusinol (CAS 112516-43-5) is a naturally occurring pyranoflavonoid, chemically defined as 3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-pyrano[2,3-h]chromen-4-one [1]. Initially isolated from the root bark of king orange (Citrus nobilis) [2], it has been subsequently identified in various plant sources including Desmodium caudatum and Phyllodium pulchellum [3]. Structurally, it features a characteristic fused 2,2-dimethylpyran ring appended to a flavonoid core, classifying it within the prenyl-cyclized flavonoid subclass. Citrusinol has been evaluated for cytotoxic activity against several human cancer cell lines, including HepG2 hepatocellular carcinoma and T47D breast cancer cells, with reported half-maximal inhibitory concentration (IC50) values ranging from 1.4 μM to 79.14 μM depending on the specific cell line and assay conditions [3].

Why In-Class Pyranoflavonoids or Acridone Alkaloids Cannot Substitute for Citrusinol in Targeted Research Applications


Citrusinol's pharmacological profile is not interchangeable with other pyranoflavonoids or acridone alkaloids due to fundamental differences in chemical structure and biological activity. Unlike the acridone alkaloid citrusinine-II, which acts as a potent and selective TRPV3 channel inhibitor (IC50 = 12.43 μM) [1], Citrusinol is a pyranoflavonoid with a distinct mechanism of action involving G2/M cell cycle arrest via disruption of the F-actin cytoskeleton [2]. Furthermore, within the pyranoflavonoid class, small structural variations yield vastly different potencies and selectivities. For example, the closely related synthetic analog flavenochromane C exhibits potent cytotoxicity across multiple tumor cell lines with IC50 values ranging from 1.0-3.6 μM [3], while sophoflavescenol demonstrates sub-nanomolar PDE5 inhibition (IC50 = 0.013 μM) with high selectivity over PDE3 and PDE4 [4]. Substituting Citrusinol with any of these structural analogs would lead to activation of different molecular targets and divergent biological outcomes, invalidating experimental hypotheses and wasting research resources.

Citrusinol (CAS 112516-43-5): Quantitative Evidence for Differentiated Scientific and Procurement Decision-Making


Differential Cytotoxicity Profile of Citrusinol Compared to Co-Isolated Analogs in Human Cancer Cell Lines

In a direct head-to-head comparison within the same study, Citrusinol demonstrated broad-spectrum cytotoxicity against both KB (epidermoid carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, while structurally related co-isolated compounds (pulchelstyrenes B and C) exhibited selective activity only against KB cells. This dual-activity profile differentiates Citrusinol from its direct analogs for research applications requiring evaluation across multiple cancer types [1].

Anticancer Cytotoxicity Hepatocellular Carcinoma

Mechanistic Differentiation: Citrusinol Induces G2/M Cell Cycle Arrest via Cytoskeletal Disruption

Citrusinol exhibits a defined and quantifiable mechanism of action distinct from other pyranoflavonoids. It induces G2/M phase cell cycle arrest in HepG2 cells, increasing the G2/M population from a control baseline of 16.34% to 22.72% at 70 μmol/L and 28.68% at 80 μmol/L. This effect is mediated by disruption of the F-actin cytoskeleton, transitioning actin from a polymerized to depolymerized state [1]. This mechanistic fingerprint is not reported for other common pyranoflavonoid analogs.

Cell Cycle Cytoskeleton Mechanism of Action

Total Synthesis Feasibility: Comparable Overall Yield to Structurally Similar Pyranoflavonoids

Citrusinol can be reliably produced via total chemical synthesis, with an overall yield of 16% over 10-11 steps starting from commercially available 2,4,6-trihydroxyacetophenone [1]. This yield is comparable to that of the structurally related pyranoflavonoids flavenochromane C (17% yield) and sophoflavescenol (23% yield) synthesized via the same convergent route [1]. The established synthetic accessibility ensures a consistent, scalable, and quality-controlled supply, mitigating the batch-to-batch variability inherent in natural product extraction.

Chemical Synthesis Medicinal Chemistry Compound Availability

Citrusinol (CAS 112516-43-5): Validated Research Applications Based on Quantitative Evidence


Hepatocellular Carcinoma Research Requiring Dual KB/HepG2 Cytotoxicity

Citrusinol is specifically validated for research programs requiring a compound with demonstrated cytotoxic activity against both epidermoid (KB) and hepatocellular (HepG2) carcinoma cell lines. Data show IC50 values of 42.3 μM and 43.3 μM, respectively, whereas structurally related co-isolated analogs (pulchelstyrenes B and C) are inactive against HepG2 (IC50 > 100 μM) [1]. This profile makes Citrusinol a distinct tool compound for comparative studies of structure-activity relationships in hepatic cancer models.

G2/M Cell Cycle Arrest and Cytoskeletal Dynamics Studies

For investigations into cell cycle regulation and cytoskeletal biology, Citrusinol provides a validated chemical probe that induces quantifiable G2/M phase arrest in HepG2 cells. Flow cytometry data demonstrate a dose-dependent increase in the G2/M population from a baseline of 16.34% to 28.68% at 80 μmol/L, with concurrent F-actin depolymerization [1]. This functional phenotype is distinct from the TRPV3 inhibition or PDE5 modulation associated with other Rutaceae-derived natural products, enabling specific interrogation of actin-mediated cell division pathways.

Synthetic Chemistry and Structure-Activity Relationship (SAR) Studies of Prenyl-Cyclized Flavonoids

Citrusinol serves as a key benchmark compound in medicinal chemistry programs focused on prenylated or prenyl-cyclized flavonoids. Its total synthesis, achieved in 10-11 steps with a 16% overall yield from 2,4,6-trihydroxyacetophenone [1], provides a scalable platform for generating analogs and derivatives. The synthesis of Citrusinol alongside flavenochromane C and sophoflavescenol via the same convergent route allows for direct comparative SAR analysis within this structurally defined chemical series.

Breast Cancer Research Utilizing T47D Cell Models

Citrusinol has demonstrated significant cytotoxic activity against the T47D human breast cancer cell line with an IC50 of 1.4 ± 0.10 μmol/L, as reported in the PhytoCAT database [1]. This level of potency positions Citrusinol as a relevant tool compound for breast cancer research programs, particularly those focused on hormone-responsive (ER+) models given the T47D cell line's characteristics. The activity against MDA-MB-231 cells (IC50 35.3 ± 0.13 μmol/L) further suggests differential sensitivity between breast cancer subtypes [1].

Quote Request

Request a Quote for Citrusinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.